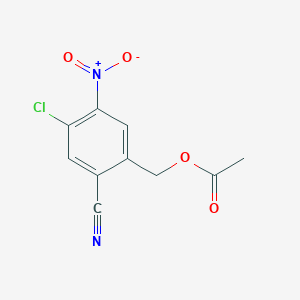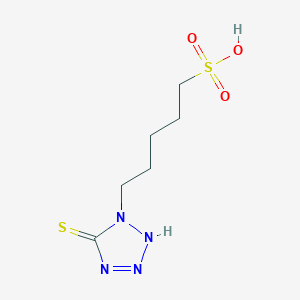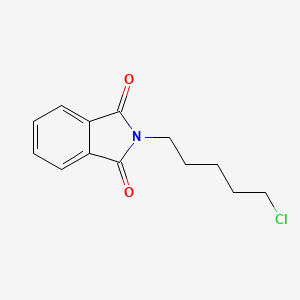
(4-chloro-2-cyano-5-nitrophenyl)methyl acetate
描述
(4-chloro-2-cyano-5-nitrophenyl)methyl acetate is an organic compound with the molecular formula C9H7ClN2O4 It is a derivative of benzonitrile, characterized by the presence of acetoxymethyl, chloro, and nitro functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-2-cyano-5-nitrophenyl)methyl acetate typically involves the nitration of 2-chlorobenzonitrile followed by acetoxymethylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring . The acetoxymethylation step involves the reaction of the nitrated compound with acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions
(4-chloro-2-cyano-5-nitrophenyl)methyl acetate undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetoxymethyl group can be hydrolyzed to yield the corresponding hydroxymethyl derivative.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed
Reduction: 2-Aminomethyl-5-chloro-4-nitrobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-Hydroxymethyl-5-chloro-4-nitrobenzonitrile.
科学研究应用
(4-chloro-2-cyano-5-nitrophenyl)methyl acetate has several applications in scientific research:
作用机制
The mechanism of action of (4-chloro-2-cyano-5-nitrophenyl)methyl acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of functional groups like nitro and chloro can influence its reactivity and binding affinity to molecular targets .
相似化合物的比较
Similar Compounds
2-Chloro-4-nitrobenzonitrile: Lacks the acetoxymethyl group, making it less reactive in certain chemical reactions.
2-Acetoxymethyl-4-nitrobenzonitrile: Similar structure but without the chloro group, affecting its chemical properties and reactivity.
Uniqueness
(4-chloro-2-cyano-5-nitrophenyl)methyl acetate is unique due to the combination of acetoxymethyl, chloro, and nitro groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
属性
分子式 |
C10H7ClN2O4 |
|---|---|
分子量 |
254.62 g/mol |
IUPAC 名称 |
(4-chloro-2-cyano-5-nitrophenyl)methyl acetate |
InChI |
InChI=1S/C10H7ClN2O4/c1-6(14)17-5-8-3-10(13(15)16)9(11)2-7(8)4-12/h2-3H,5H2,1H3 |
InChI 键 |
XUDBXNWHEBPIBC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1=CC(=C(C=C1C#N)Cl)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl 2-iodo-3-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B8487159.png)


![1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone](/img/structure/B8487177.png)



![Benzenemethanol,2-benzo[b]thien-5-yl-](/img/structure/B8487201.png)



![2-Propanol, 1-[(2-amino-1,1-dimethylethyl)amino]-3-(2-methylphenoxy)-](/img/structure/B8487229.png)
